

A Comparative NMR Analysis of 4-sec-Butylphenylboronic Acid and Its Isomers

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Compound of Interest

Compound Name: **4-sec-Butylphenylboronic acid**

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An objective guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of **4-sec-Butylphenylboronic acid**, with supporting data from its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid.

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **4-sec-Butylphenylboronic acid**. Due to the limited availability of specific experimental spectra for **4-sec-Butylphenylboronic acid** in publicly accessible databases, this guide leverages spectral data from its isomers, 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid, to predict and interpret its NMR characteristics. This comparative approach offers valuable insights for the identification and characterization of this compound in research and development settings.

Data Presentation: A Comparative Overview

The following tables summarize the reported ¹H and ¹³C NMR spectral data for 4-n-butylphenylboronic acid and 4-tert-butylphenylboronic acid. This data serves as a reference for predicting the spectral features of **4-sec-Butylphenylboronic acid**.

Table 1: ¹H NMR Spectral Data of Butylphenylboronic Acid Isomers

Compound	Aromatic Protons (δ , ppm)	Aliphatic Protons (δ , ppm)
4-n-Butylphenylboronic acid	7.73 (d, 2H), 7.23 (d, 2H)	2.61 (t, 2H), 1.58 (m, 2H), 1.34 (m, 2H), 0.92 (t, 3H)
4-tert-Butylphenylboronic acid	8.17 (d, 2H, J = 6.6 Hz), 7.42-7.54 (m, 2H) ^[1]	1.38 (s, 9H) ^[1]
4-sec-Butylphenylboronic acid (Predicted)	~7.7-7.8 (d, 2H), ~7.2-7.3 (d, 2H)	~2.6-2.7 (m, 1H), ~1.6 (m, 2H), ~1.2 (d, 3H), ~0.8 (t, 3H)

Table 2: ^{13}C NMR Spectral Data of Butylphenylboronic Acid Isomers

Compound	Aromatic Carbons (δ , ppm)	Aliphatic Carbons (δ , ppm)	C-B (δ , ppm)
4-n-Butylphenylboronic acid	144.5, 135.2, 128.5	35.8, 33.5, 22.3, 13.9	Not observed
4-tert-Butylphenylboronic acid	155.4, 135.3, 125.4	34.8, 31.2	Not observed
4-sec-Butylphenylboronic acid (Predicted)	~148-150, ~135, ~128, ~127	~42, ~31, ~22, ~12	Not observed

Note: The carbon atom directly attached to the boron atom is often not observed in ^{13}C NMR spectra due to quadrupolar relaxation.

Predicted NMR Analysis of 4-sec-Butylphenylboronic Acid

Based on the analysis of its isomers, the following spectral characteristics are predicted for **4-sec-butylphenylboronic acid**:

^1H NMR Spectrum:

- Aromatic Region: Two doublets are expected, corresponding to the ortho and meta protons of the phenyl ring. The chemical shifts should be similar to those of the n-butyl isomer.
- Aliphatic Region:
 - A multiplet around 2.6-2.7 ppm for the methine proton (CH) of the sec-butyl group, coupled to the adjacent methylene and methyl protons.
 - A multiplet around 1.6 ppm for the methylene protons (CH₂).
 - A doublet around 1.2 ppm for the terminal methyl group (CH₃) coupled to the methine proton.
 - A triplet around 0.8 ppm for the other terminal methyl group (CH₃).

13C NMR Spectrum:

- Aromatic Region: Four distinct signals are expected for the aromatic carbons, with the ipso-carbon attached to the butyl group appearing at the highest chemical shift.
- Aliphatic Region: Four signals are predicted for the sec-butyl group, corresponding to the methine carbon and the three distinct methyl and methylene carbons.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for phenylboronic acid derivatives is provided below.

Sample Preparation:

- Weigh 5-10 mg of the phenylboronic acid sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the exchangeable B(OH)₂ protons.
- Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., ' zgpg30').
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (aq): 1-2 seconds.

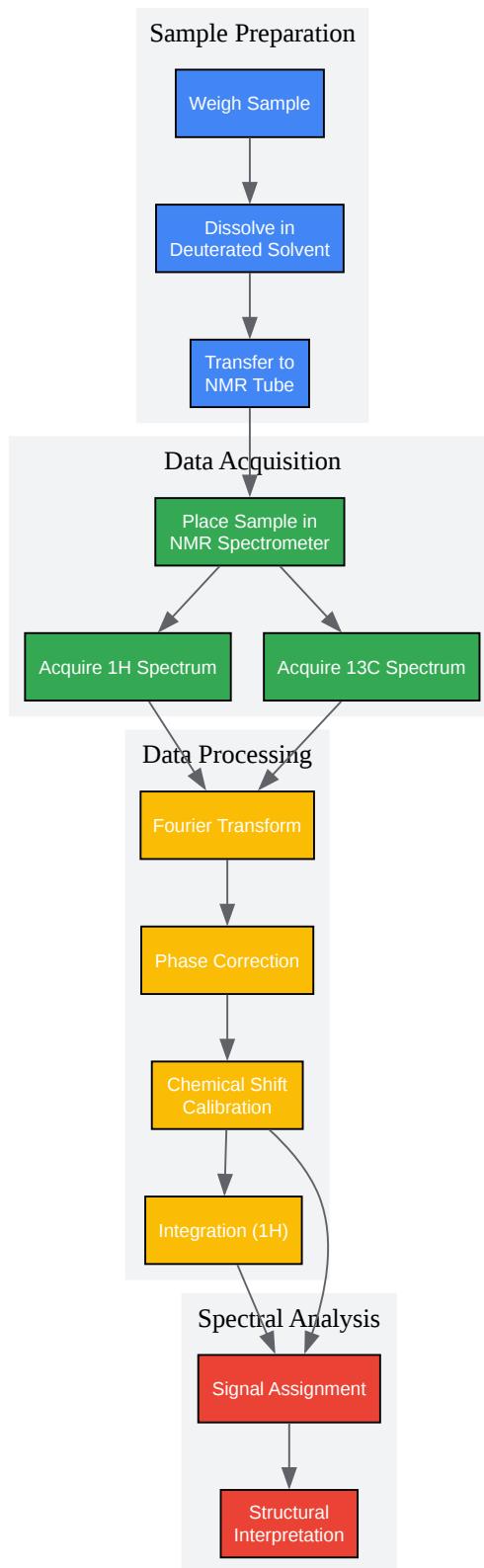
Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the molecular structure and analytical workflow.

Caption: Molecular structure of **4-sec-Butylphenylboronic acid**.



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Caption: General workflow for NMR analysis.

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References

- 1. 4-tert-Butylphenylboronic acid | 123324-71-0 [chemicalbook.com]
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